3-Bromo-1-methyl-1H-indole-6-carbonitrile
Description
Contextualization of the Indole (B1671886) Heterocyclic System in Chemical Research
The indole heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a core structure in a multitude of natural and synthetic compounds. bhu.ac.in Its π-excessive nature makes it electron-rich and thus highly reactive towards electrophilic substitution, with the C-3 position being the most common site of reaction. bhu.ac.in This inherent reactivity, coupled with the ability to functionalize various positions on the bicyclic ring, has made indole and its derivatives a subject of intense study for over a century. The indole nucleus is a key pharmacophore, a structural feature responsible for a drug's biological activity, and is present in numerous FDA-approved medications. rsc.org
Significance of Polysubstituted Indoles in Modern Organic Chemistry
The strategic placement of multiple substituents on the indole ring, creating polysubstituted indoles, is a powerful strategy in modern drug discovery and organic synthesis. The introduction of different functional groups can significantly alter the electronic properties, steric profile, and biological activity of the parent indole. rsc.org This allows for the fine-tuning of molecular properties to achieve desired therapeutic effects or to create versatile intermediates for the synthesis of more complex molecules. The development of efficient and regioselective methods for the synthesis of polysubstituted indoles is therefore a key area of research in contemporary organic chemistry.
Positioning of 3-Bromo-1-methyl-1H-indole-6-carbonitrile within Advanced Indole Research
This compound is a polysubstituted indole that embodies the principles of advanced indole research. Each substituent on the indole core—a bromine atom at the 3-position, a methyl group on the nitrogen (N-1), and a nitrile group at the 6-position—offers specific opportunities for further chemical modification. The bromine atom at the nucleophilic C-3 position can be readily displaced or participate in cross-coupling reactions, providing a gateway to a wide array of 3-substituted indoles. nih.govcore.ac.uk The N-methylation influences the compound's electronic properties and can prevent unwanted side reactions at the nitrogen atom. google.com The nitrile group at the 6-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of this molecule.
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in the synthesis of complex indole derivatives for various applications, including medicinal chemistry and materials science.
Below is a data table of closely related compounds, which helps to contextualize the properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Methyl-1H-indole-6-carbonitrile | C10H8N2 | 156.19 | 20996-87-6 |
| 3-Bromo-1H-indole | C8H6BrN | 196.04 | 1484-27-1 |
| 6-Bromo-3-methyl-1H-indole | C9H8BrN | 210.07 | 1219741-50-0 |
| Methyl 3-bromo-1-methylindole-6-carboxylate | C11H10BrNO2 | 268.11 | 1186663-45-5 |
| 5-Bromo-1-methylindole | C9H8BrN | 210.07 | 10075-52-2 |
| Indole-6-carbonitrile | C9H6N2 | 142.16 | 15861-36-6 |
Interactive Data Table of Related Indole Compounds Note: Specific experimental data for this compound is not readily available in the referenced literature. The properties of the listed compounds provide a basis for understanding its potential chemical behavior.
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2 |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
3-bromo-1-methylindole-6-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-13-6-9(11)8-3-2-7(5-12)4-10(8)13/h2-4,6H,1H3 |
InChI Key |
SQFQUNFAEARSLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)C#N)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 3-Bromo-1-methyl-1H-indole-6-carbonitrile, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons on the indole (B1671886) ring and the protons of the N-methyl group.
The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromo and cyano substituents and the electron-donating nature of the indole nitrogen. The protons on the benzene (B151609) ring portion of the indole will likely appear in the downfield region (typically δ 7.0-8.0 ppm). The C2-proton, being adjacent to the nitrogen and influenced by the bromine at C3, would also have a characteristic chemical shift. The N-methyl group is expected to appear as a sharp singlet in the upfield region (around δ 3.7-4.0 ppm).
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.3 - 7.5 | Singlet (s) | N/A |
| H-4 | 7.7 - 7.9 | Doublet (d) | ~8.5 |
| H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | ~8.5, ~1.5 |
| H-7 | 7.9 - 8.1 | Singlet (or narrow d, J < 1.5 Hz) | N/A |
| N-CH₃ | 3.8 - 4.0 | Singlet (s) | N/A |
Note: Predicted values are based on general indole chemistry and analysis of similar substituted indole structures. Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronic effects of the substituents. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The carbon atom attached to the bromine (C-3) will be significantly shifted compared to an unsubstituted indole. The carbons of the benzene ring will appear in the aromatic region (δ 110-140 ppm), with their specific shifts influenced by the positions of the bromine and nitrile groups. The N-methyl carbon will have a characteristic signal in the upfield region.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 128 - 132 |
| C-3 | 95 - 100 |
| C-3a | 128 - 130 |
| C-4 | 123 - 126 |
| C-5 | 125 - 128 |
| C-6 | 103 - 106 |
| C-7 | 120 - 123 |
| C-7a | 136 - 139 |
| C≡N | 117 - 120 |
| N-CH₃ | 33 - 36 |
Note: Predicted values are based on general indole chemistry and analysis of similar substituted indole structures. Actual experimental values may vary.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, primarily confirming the connectivity of the aromatic protons on the benzene ring (H-4, H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-4 to C-4, etc., and the N-CH₃ protons to the N-CH₃ carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the substitution pattern. For example, correlations would be expected from the N-methyl protons to C-2 and C-7a, from H-7 to the nitrile carbon and C-5, and from H-2 to C-3a and C-3. These long-range correlations provide definitive proof of the placement of the methyl, bromo, and cyano groups on the indole scaffold.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₇BrN₂), HRMS would be used to confirm its molecular formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks of nearly equal intensity separated by two mass units.
Predicted HRMS Data for this compound:
| Ion | Calculated m/z ([M+H]⁺ for C₁₀H₈⁷⁹BrN₂) | Calculated m/z ([M+H]⁺ for C₁₀H₈⁸¹BrN₂) |
| [M+H]⁺ | 234.9869 | 236.9848 |
Note: These are calculated exact masses for the protonated molecule. The observed values in an HRMS experiment should be within a few parts per million (ppm) of these theoretical values.
Soft Ionization Techniques (e.g., APCI-MS, ESI-MS)
Soft ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are used to generate ions from a sample with minimal fragmentation. This is particularly useful for determining the molecular weight of the compound. For this compound, these techniques would be expected to produce a prominent protonated molecular ion peak ([M+H]⁺).
While these are "soft" techniques, some fragmentation can occur, providing structural clues. Potential fragmentation pathways could include the loss of the bromine atom or the cyano group, leading to characteristic fragment ions that can be analyzed to further support the proposed structure. The isotopic signature of bromine would be a key feature in identifying bromine-containing fragments. For instance, in an APCI-MS analysis of a related compound, 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, a clear molecular ion peak was observed, demonstrating the utility of this technique for such molecules.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of this compound, providing essential information on its volatility, thermal stability, and molecular weight, as well as its fragmentation pattern upon electron ionization.
In a typical GC-MS analysis, the compound is volatilized and separated from non-volatile impurities on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺) owing to the stability of the fused aromatic indole ring system. A key diagnostic feature would be the characteristic isotopic pattern of the bromine atom, presenting two peaks of nearly equal intensity at M⁺ and M+2.
The fragmentation of this compound under electron ionization (EI) conditions is predicted to follow pathways characteristic of substituted indoles. Common fragmentation events would include the loss of a methyl radical (CH₃•) from the N1 position, leading to a significant [M-15]⁺ fragment. Subsequent fragmentation could involve the elimination of a hydrogen cyanide (HCN) molecule from the pyrrole (B145914) ring, a classic fragmentation pathway for indoles, resulting in an [M-15-27]⁺ ion. The loss of the bromine atom ([M-79/81]⁺) or the cyano group ([M-26]⁺) can also provide valuable structural information.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 248/250 | Molecular ion peak showing Br isotope pattern |
| [M-CH₃]⁺ | 233/235 | Loss of the N-methyl group |
| [M-CN]⁺ | 222/224 | Loss of the nitrile group |
| [M-Br]⁺ | 169 | Loss of the bromine atom |
| [M-CH₃-HCN]⁺ | 206/208 | Subsequent loss of HCN from the [M-CH₃]⁺ fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
Characterization of the Nitrile C≡N Stretching Vibration
The most distinct and diagnostically significant feature in the IR spectrum of this compound is the stretching vibration of the nitrile group (C≡N). For aromatic nitriles, this vibration typically appears as a sharp, intense absorption band in the range of 2240-2220 cm⁻¹. spectroscopyonline.com The conjugation of the nitrile group with the π-electron system of the indole ring is expected to weaken the C≡N triple bond slightly, shifting its absorption to a lower frequency within this range. spectroscopyonline.comjove.com In a closely related compound, 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the C≡N stretch was observed at 2212 cm⁻¹, providing a strong reference for the expected position in the target molecule. mdpi.com The intensity and sharp nature of this peak make it an unambiguous marker for the presence of the nitrile functionality.
Analysis of Aromatic and Aliphatic Vibrations
The IR spectrum also provides detailed information about the indole core and the methyl substituent.
Aromatic Vibrations: The aromatic indole ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the fused ring system typically produce a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region. mdpi.com C-N stretching vibrations associated with the indole ring also contribute to the fingerprint region of the spectrum.
Aliphatic Vibrations: The N-methyl group introduces aliphatic C-H stretching vibrations, which are anticipated to occur just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. Corresponding C-H bending vibrations for the methyl group would be found at lower frequencies.
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3150-3000 | Medium to Weak |
| Aliphatic C-H Stretch (N-CH₃) | 2950-2850 | Medium |
| Nitrile (C≡N) Stretch | 2240-2210 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-Br Stretch | 700-500 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Elucidation
While specific crystallographic data for this compound is not publicly available, X-ray crystallography remains the definitive method for elucidating its precise three-dimensional structure in the solid state. Analysis of related bromo-substituted indole structures provides insight into the expected molecular geometry and packing. nih.govnih.gov
This technique would unambiguously determine bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the indole ring. The indole core is expected to be essentially planar. nih.govnih.gov In the crystal lattice, molecules of this type often arrange themselves through intermolecular interactions such as π–π stacking between the electron-rich indole rings and weaker C-H···N or C-H···Br hydrogen bonds. nih.govresearchgate.net Such analysis provides crucial information on the supramolecular assembly of the compound in its solid form.
Table 3: Typical Crystallographic Parameters Expected from Analysis of Related Bromo-Indole Structures
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic lattice structure |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell |
| Indole Ring System | Essentially planar | Confirms the aromatic core structure |
| C-Br Bond Length | ~1.90 Å | Standard length for a bromine atom on an aromatic ring nih.gov |
| C≡N Bond Length | ~1.15 Å | Standard length for a nitrile triple bond |
| Intermolecular Interactions | π–π stacking, C-H···N/Br bonds | Governs the crystal packing and solid-state properties nih.gov |
Chromatographic Methods for Compound Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard and most effective method for assessing the purity of this compound and for its separation from reaction intermediates and byproducts. The technique has been successfully used to confirm the purity of analogous bromo-indole carbonitrile compounds. mdpi.comsciprofiles.com
A reverse-phase HPLC (RP-HPLC) method is typically employed for indole derivatives. researchgate.netcetjournal.it In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected in the chromatogram, typically using a UV detector set at a wavelength where indoles strongly absorb, such as 280 nm. researchgate.net
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for reverse-phase separation |
| Mobile Phase | Acetonitrile and Water (with 0.1% TFA) | Eluent to separate compounds based on polarity |
| Elution Mode | Isocratic or Gradient | Constant (isocratic) or varied (gradient) mobile phase composition |
| Flow Rate | 1.0 mL/min | Controls the speed of separation and retention times |
| Detection | UV at 280 nm | Wavelength for detecting the indole chromophore |
| Injection Volume | 10 µL | Standard sample volume |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. In the context of "this compound," GC can be employed for purity assessment, reaction monitoring, and identification of related substances. The successful application of GC for the analysis of this compound relies on the careful selection of chromatographic conditions, including the column, temperature program, and detector.
Detailed Research Findings
Direct experimental Gas Chromatography (GC) data for "this compound" is not extensively available in publicly accessible literature. However, based on the analysis of structurally similar indole derivatives, a robust GC method can be proposed. The key chemical features of the molecule that influence its GC behavior are the polar indole ring, the N-methyl group, the bromine substituent, and the cyano group. These features suggest that the compound is of moderate polarity and has a relatively high boiling point, making it amenable to GC analysis, likely with a heated injection port and a temperature-programmed oven.
For the separation of indole derivatives, capillary columns with stationary phases of intermediate polarity are often employed. A common choice would be a phenyl-substituted polysiloxane phase (e.g., 5% phenyl - 95% dimethylpolysiloxane), which provides a good balance of dispersive and polar interactions.
When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and structural elucidation. The mass spectrum of "this compound" would be expected to show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of bromine, methyl, and cyano groups, which would aid in its unambiguous identification.
Due to the presence of nitrogen in the molecule, a Nitrogen-Phosphorus Detector (NPD) could also be utilized for selective and sensitive detection. A Flame Ionization Detector (FID) would provide a more universal response for quantification, assuming a pure reference standard is available.
Interactive Data Tables
The following tables outline proposed starting parameters for the Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of "this compound". These parameters are based on typical methods for similar indole derivatives and should be optimized for specific analytical needs.
Table 1: Proposed Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl - 95% Dimethylpolysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Inlet Temperature | 280 °C |
| Oven Program | |
| - Initial Temp | 150 °C (hold for 2 min) |
| - Ramp Rate | 10 °C/min |
| - Final Temp | 300 °C (hold for 5 min) |
| Detector Temp | 310 °C (FID or NPD) |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection | |
| Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Detector | |
| Type | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
Table 2: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
| Parameter | Value |
| GC Conditions | |
| Column | Same as GC parameters in Table 1 |
| Inlet Temperature | 280 °C |
| Oven Program | Same as GC parameters in Table 1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 amu |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Transfer Line Temp | 290 °C |
| Solvent Delay | 3-5 min |
These proposed methods provide a solid foundation for developing a validated analytical procedure for "this compound". Experimental verification and optimization would be necessary to determine the precise retention time and ensure optimal performance for specific applications.
Applications in Advanced Organic Synthesis and Materials Science
3-Bromo-1-methyl-1H-indole-6-carbonitrile as a Versatile Synthetic Building Block
The unique combination of reactive sites on this compound makes it a highly versatile precursor for the synthesis of more complex molecular structures.
Role in the Construction of Complex Molecular Architectures
The indole (B1671886) nucleus is a cornerstone in the architecture of many biologically significant compounds. The functional groups present on this compound offer orthogonal handles for sequential chemical modifications, allowing for the systematic construction of intricate molecular frameworks. The bromo and nitrile functionalities can be selectively transformed to introduce a variety of substituents and build upon the core indole structure, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and other fields.
Derivatization via Cross-Coupling Reactions at the Bromo Position
The bromine atom at the C-3 position of the indole ring is a prime site for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with various organoboron reagents, such as boronic acids or esters. This would enable the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 3-position of the indole. The general reliability and functional group tolerance of the Suzuki-Miyaura coupling make it a highly attractive method for elaborating the indole core.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of the bromoindole with alkenes to form substituted alkenes. nih.gov This transformation would allow for the introduction of various alkenyl groups at the C-3 position, providing a pathway to extended conjugated systems or further functionalizable olefinic moieties.
Sonogashira Coupling: Through the Sonogashira coupling, a terminal alkyne can be coupled with the bromoindole in the presence of palladium and copper co-catalysts. libretexts.org This reaction would introduce an alkynyl substituent at the 3-position, a versatile functional group that can undergo further transformations, such as cycloadditions or reductions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a wide range of primary or secondary amines. wikipedia.org This provides a direct route to 3-aminoindole derivatives, which are important substructures in many pharmacologically active compounds.
A summary of potential cross-coupling reactions at the bromo position is presented in the table below.
| Cross-Coupling Reaction | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Organoboron Reagent (e.g., Arylboronic acid) | 3-Aryl-1-methyl-1H-indole-6-carbonitrile |
| Heck | Alkene | 3-Alkenyl-1-methyl-1H-indole-6-carbonitrile |
| Sonogashira | Terminal Alkyne | 3-Alkynyl-1-methyl-1H-indole-6-carbonitrile |
| Buchwald-Hartwig | Amine | 3-Amino-1-methyl-1H-indole-6-carbonitrile |
Chemical Transformations Involving the Nitrile Group
The nitrile group at the C-6 position offers another avenue for synthetic diversification. It can be converted into several other important functional groups.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This would transform this compound into 3-Bromo-1-methyl-1H-indole-6-carboxylic acid, a compound that can undergo further reactions such as esterification or amidation.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (3-Bromo-1-methyl-1H-indol-6-yl)methanamine, introducing a basic amino group that can be further functionalized. Alternatively, partial reduction using reagents like diisobutylaluminium hydride (DIBAL-H) could potentially yield the corresponding aldehyde, 3-Bromo-1-methyl-1H-indole-6-carbaldehyde.
The potential transformations of the nitrile group are outlined in the following table.
| Reaction | Reagent | Potential Product |
| Hydrolysis | H₃O⁺ or OH⁻ | 3-Bromo-1-methyl-1H-indole-6-carboxylic acid |
| Reduction (to amine) | LiAlH₄ | (3-Bromo-1-methyl-1H-indol-6-yl)methanamine |
| Reduction (to aldehyde) | DIBAL-H | 3-Bromo-1-methyl-1H-indole-6-carbaldehyde |
Integration into Multi-component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The structure of this compound, with its potential for further functionalization, makes it a candidate for use in MCRs, either directly or after conversion of its functional groups. For instance, if the nitrile group were reduced to an amine, the resulting compound could potentially participate as the amine component in well-known MCRs like the Ugi or Passerini reactions. researchgate.netambeed.com This would allow for the rapid generation of complex, drug-like molecules with a high degree of molecular diversity.
Potential for Functional Materials Development based on Indole Scaffolds
Indole-based compounds have garnered significant interest in the field of materials science due to their unique electronic and photophysical properties. The indole ring system is electron-rich and can be readily modified to tune its properties for specific applications.
Derivatives of this compound, particularly those synthesized via cross-coupling reactions, could lead to the development of novel functional materials. For example, the introduction of extended π-conjugated systems through Suzuki or Sonogashira couplings could result in compounds with interesting photoluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs). Furthermore, polymerization of appropriately functionalized derivatives could lead to the formation of conductive polymers, which are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors. The inherent versatility of the indole scaffold allows for fine-tuning of the material's properties through synthetic modification.
Future Research Directions and Emerging Trends in Functionalized Indole Chemistry
Development of Novel and Sustainable Synthetic Routes for Indole (B1671886) Derivatives
The synthesis of indole derivatives is a mature field, yet the demand for more efficient, selective, and environmentally benign methods continues to drive innovation. Future research is increasingly focused on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous reagents.
Design and Optimization of Catalytic Systems
The development of advanced catalytic systems is at the forefront of modern organic synthesis. In the context of indole chemistry, research is geared towards catalysts that can achieve high levels of regio-, chemo-, and stereoselectivity in C-H functionalization reactions. Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in accessing a wide array of functionalized indoles. tandfonline.com Future efforts will likely concentrate on:
Earth-Abundant Metal Catalysts: While precious metals like palladium and rhodium are highly effective, their cost and toxicity are significant drawbacks. Research into catalysts based on more abundant and less toxic metals such as iron, copper, and nickel is a growing trend. For instance, iron-catalyzed cyclization of N-substituted anilines has shown promise for the synthesis of functionalized indoles. tandfonline.com
Ligand Development: The design of novel ligands that can fine-tune the reactivity and selectivity of metal catalysts is a perpetual area of research. This includes the development of chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of complex indole derivatives.
Photoredox Catalysis: The use of light to drive chemical reactions offers a green and powerful tool for organic synthesis. The application of photoredox catalysis to indole functionalization allows for reactions to be conducted under mild conditions and can provide access to unique reactivity patterns that are not achievable with traditional thermal methods.
An illustrative comparison of different catalytic systems for indole functionalization is presented below:
| Catalyst System | Reaction Type | Advantages | Challenges |
| Palladium/Norbornene | Vicinal Di-carbo-functionalization | High regioselectivity, good functional group tolerance. | Use of precious metal, potential for catalyst poisoning. |
| Rhodium(II) Complexes | C-H Functionalization with Diazo Compounds | High yields and enantioselectivity for C3-functionalization. | Limited substrate scope, sensitivity to steric hindrance. |
| Iron(III) Chloride | Intramolecular Cyclization | Use of an earth-abundant and inexpensive metal. | Moderate yields, may require high temperatures. |
| Metal-Free (e.g., Iodine(III)) | Oxidative Cyclization | Avoids transition metal contamination, often milder conditions. | May require stoichiometric reagents, narrower scope of application. |
Exploration of Green Chemistry Methodologies for Indole Functionalization
The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives. This involves a shift towards more sustainable practices that minimize environmental impact. Key areas of exploration include:
Aqueous Media Synthesis: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. Research into performing direct functionalization of indoles in aqueous media is gaining traction, offering a greener alternative to volatile organic solvents. nih.gov
Biocatalysis: The use of enzymes to catalyze reactions in indole chemistry is an emerging field with significant potential. jocpr.com Biocatalysis can offer unparalleled selectivity and operates under mild, environmentally friendly conditions. Future research will likely focus on enzyme discovery and engineering to expand the scope of biocatalytic transformations for indole synthesis and functionalization.
Flow Chemistry: Continuous flow reactors are being explored as a means to improve the efficiency, safety, and scalability of indole synthesis. jocpr.com Flow chemistry allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation.
Exploration of Novel Reactivity and Chemical Transformations of Substituted Indoles
Beyond the development of new synthetic methods, a significant area of future research lies in the exploration of novel reactivity patterns of the indole nucleus. While the C3 position is traditionally the most reactive site for electrophilic substitution, recent advances have enabled the selective functionalization of other positions. nih.gov Future directions in this area include:
Site-Selective C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical approach to modifying the indole scaffold. While C3 and C2 functionalization are well-established, the selective modification of the less reactive C4, C5, C6, and C7 positions on the benzene (B151609) ring remains a challenge. nih.govresearchgate.net The development of new directing groups and catalytic systems to achieve site-selectivity at these positions is a key research goal.
Dearomatization Reactions: The dearomatization of indoles to access three-dimensional indolines and other saturated heterocyclic structures is a powerful strategy for generating molecular complexity. Future research will likely focus on developing new dearomative functionalization reactions to expand the chemical space of indole-derived compounds.
Multifunctionalization Reactions: The simultaneous introduction of multiple functional groups in a single step, known as multifunctionalization, is a highly efficient strategy for the rapid construction of complex molecules. dntb.gov.ua The development of cascade reactions and multicomponent reactions involving indoles will continue to be an active area of research.
Advanced Computational Design and Prediction in Indole Chemistry
Computational chemistry is playing an increasingly important role in the design and development of new indole derivatives and the elucidation of reaction mechanisms. Future trends in this area include:
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods are being used to study the electronic structure of indole derivatives and to model the transition states of reactions, providing valuable insights into reaction mechanisms and selectivity. researchgate.netnih.gov For example, DFT calculations have been used to understand the regioselectivity of palladation in indole C-H functionalization reactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to develop mathematical models that relate the chemical structure of indole derivatives to their biological activity. tandfonline.comnih.govjocpr.comnih.govijpsr.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drug candidates.
Molecular Docking and Dynamics Simulations: These computational techniques are used to study the interactions between indole-based ligands and their biological targets, such as proteins and enzymes. nih.govorientjchem.orgrsc.org This allows for the rational design of new drugs with improved binding affinity and selectivity. For instance, molecular docking has been instrumental in designing indole-based inhibitors for targets in cancer and infectious diseases. orientjchem.orgrsc.org
Strategic Design of Indole Derivatives for Specific Chemical Applications
The ultimate goal of indole chemistry research is often the development of new molecules with specific functions. Future research will continue to focus on the strategic design of indole derivatives for a wide range of applications, including:
Pharmaceuticals: The indole scaffold is a common feature in many approved drugs. Future drug discovery efforts will focus on the design of indole derivatives as inhibitors of novel biological targets for the treatment of diseases such as cancer, infectious diseases, and neurodegenerative disorders. orientjchem.orgrsc.org The hybridization of the indole core with other pharmacologically active moieties, such as pyrazole (B372694) or tetrazole, is a promising strategy for developing new multi-target agents. rsc.orgacs.org
Agrochemicals: Indole derivatives have also found applications as herbicides and pesticides. The design of new indole-based agrochemicals with improved efficacy and reduced environmental impact is an ongoing area of research.
Materials Science: The unique photophysical properties of some indole derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). jocpr.com
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-Bromo-1-methyl-1H-indole-6-carbonitrile, and what are critical reaction parameters?
- Methodology : A two-step approach is commonly employed:
Bromination : Introduce bromine at the 3-position of 1-methyl-1H-indole-6-carbonitrile using electrophilic bromination (e.g., N-bromosuccinimide in DMF at 0–25°C).
Cyano-group stabilization : Optimize reaction conditions (e.g., inert atmosphere, controlled temperature) to prevent decomposition of the nitrile group.
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (e.g., silica gel with toluene/ethyl acetate gradients) .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., bromine-induced deshielding at C3, methyl group singlet at δ ~3.8 ppm).
- IR Spectroscopy : Identify nitrile stretching vibrations (~2219 cm⁻¹) and indole N-H stretches (~3272 cm⁻¹) .
- HPLC : Assess purity (>98%) using isocratic or gradient elution (e.g., ACN/H₂O) with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound?
- Toxicity : Acute oral LD50 for analogous bromoindoles is ~350 mg/kg (rat), warranting strict PPE (gloves, goggles, lab coat) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Purification Strategies : Use recrystallization (e.g., n-hexane/ethanol) to enhance purity and yield.
- Catalytic Systems : Explore Pd-mediated cross-coupling to reduce byproducts. Monitor intermediates via LC-MS .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data for structural confirmation?
- Single-Crystal X-ray Diffraction : Resolve ambiguities in substituent positioning (e.g., dihedral angles between substituents and indole core). For example, analogous compounds show a 6° dihedral angle between –COOH and indole rings .
- DFT Calculations : Compare experimental NMR shifts with computational models to validate electronic environments .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Halogen Substitution : Replace bromine with iodine or chlorine to modulate electronic effects and binding affinity (e.g., iodine enhances electrophilicity in cross-coupling reactions) .
- Methyl Group Modification : Replace the 1-methyl group with bulkier substituents (e.g., benzyl) to probe steric effects in enzyme inhibition .
Q. How to evaluate the compound’s stability under varying experimental conditions (e.g., light, pH)?
- Accelerated Degradation Studies : Expose the compound to UV light (254 nm) or acidic/basic buffers (pH 1–13) for 24–72 hours. Monitor degradation via HPLC-MS.
- Environmental Reactivity : Assess adsorption on indoor surfaces (e.g., silica, polymers) using microspectroscopic imaging to predict storage stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
